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Abstract

Olgotrelvir (formerly STI-1558) is an orally administered prodrug designed for the treatment of
COVID-19. It exhibits a dual mechanism of action by targeting both the SARS-CoV-2 main
protease (Mpro) and human cathepsin L, crucial for viral replication and entry, respectively.[1]
[2] A key feature of Olgotrelvir's pharmacokinetic profile is its efficient, non-enzymatic
conversion in the plasma to its active metabolite, AC1115.[1] This whitepaper provides a
comprehensive overview of the available technical information regarding this conversion,
including a proposed mechanism, and outlines the general experimental approaches used to
characterize such transformations. While specific quantitative data on the conversion kinetics
remain proprietary, this guide synthesizes the current understanding to inform further research
and development.

Introduction to Olgotrelvir and its Active Metabolite,
AC1115

Olgotrelvir was developed to provide a standalone oral antiviral therapy for COVID-19,
mitigating the need for pharmacokinetic enhancers like ritonavir.[1] Its active form, AC1115, is a
potent inhibitor of both the viral Mpro and the host's cathepsin L. The prodrug strategy
enhances oral bioavailability, allowing for effective systemic concentrations of AC1115 to be
achieved.[1]
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The Prodrug Conversion Mechanism

Olgotrelvir is chemically characterized as a bisulfite adduct of its active aldehyde form,
AC1115. This structural feature is central to its non-enzymatic conversion in the bloodstream.

Proposed Non-Enzymatic Hydrolysis

The conversion of Olgotrelvir to AC1115 is understood to occur via spontaneous hydrolysis in
the physiological environment of the plasma.[1] Bisulfite adducts of aldehydes are known to be
reversible and their stability is pH-dependent. At the near-neutral pH of blood plasma
(approximately 7.4), the equilibrium is expected to favor the dissociation of the adduct,
releasing the active aldehyde, AC1115, and bisulfite.

Bloodstream (pH ~7.4)
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Prodrug conversion and mechanism of action.
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Quantitative Data

As of the latest available public data, specific quantitative parameters for the conversion of
Olgotrelvir to AC1115 in human plasma have not been published. This includes the rate of
conversion, the plasma half-life of Olgotrelvir, and the peak concentration (Cmax) and time to
peak concentration (Tmax) specifically for the conversion process. Clinical trial results have
focused on the overall pharmacokinetic profile of the active metabolite, AC1115, and the
clinical efficacy and safety of Olgotrelvir administration.[3]

Table 1. Summary of Publicly Available Pharmacological Information

Parameter Description Finding Citation

. An orally bioavailable
Prodrug Olgotrelvir (STI-1558) d [1]
prodrug.

Potent inhibitor of

) ) SARS-CoV-2 Mpro
Active Metabolite AC1115 ) [2]
and human cathepsin

L.

The conversion from
Conversion Location Plasma Olgotrelvir to AC1115 [1]

occurs in the plasma.

The conversion
. ) process does not
Conversion Type Non-enzymatic ) ) [1]
require enzymatic

activity.

Olgotrelvir is a

. o bisulfite adduct of the
Chemical Nature Bisulfite Adduct )
active aldehyde,

AC1115.

Experimental Protocols

Detailed experimental protocols for the study of Olgotrelvir's conversion to AC1115 are not
publicly available. However, based on standard practices in pharmaceutical sciences, the
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following methodologies would be employed to characterize this prodrug conversion.

In Vitro Plasma Stability Assay

This assay is fundamental to determining the rate of non-enzymatic conversion.

Objective: To quantify the rate of conversion of Olgotrelvir to AC1115 in human plasma and
determine the half-life of the prodrug.

Methodology:

Sample Preparation: Olgotrelvir is incubated in fresh human plasma at a predefined
concentration at 37°C.

Time-Point Sampling: Aliquots of the plasma sample are taken at various time points (e.g., O,
5, 15, 30, 60, 120 minutes).

Reaction Quenching: The conversion process in the aliquots is stopped, typically by protein
precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the
supernatant is collected.

LC-MS/MS Analysis: The concentrations of both Olgotrelvir and AC1115 in the supernatant
are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS) method.

Data Analysis: The concentration of Olgotrelvir versus time is plotted, and the half-life (t¥2)
of the conversion is calculated.

In Vitro Plasma Stability Workflow

Incubate Olgotrelvir Collect Aliquots Quench Reaction with Centrifuge and Quantify Olgotrelvir & AC1115 Calculate Conversion Rate
in Human Plasma at 37°C at Time Intervals Cold Acetonitrile Collect Supernatant by LC-MS/MS and Half-Life

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b15136762?utm_src=pdf-body
https://www.benchchem.com/product/b15136762?utm_src=pdf-body
https://www.benchchem.com/product/b15136762?utm_src=pdf-body
https://www.benchchem.com/product/b15136762?utm_src=pdf-body
https://www.benchchem.com/product/b15136762?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Workflow for in vitro plasma stability assay.

Bioanalytical Method for Quantification

A robust and validated bioanalytical method is crucial for accurately measuring the
concentrations of Olgotrelvir and AC1115 in biological matrices.

Objective: To develop and validate a sensitive and specific method for the simultaneous
quantification of Olgotrelvir and AC1115 in human plasma.

Methodology:

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard
for its high sensitivity and selectivity.

o Sample Preparation: Protein precipitation is a common and efficient method for plasma
samples.

o Chromatography: Reversed-phase chromatography is typically used to separate the prodrug
and its metabolite from endogenous plasma components.

o Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction
Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-
product ion transitions for both Olgotrelvir and AC1115, as well as an internal standard, are
monitored.

» Validation: The method would be validated according to regulatory guidelines (e.g., FDA or
EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion

Olgotrelvir is an innovative prodrug that leverages a non-enzymatic, pH-dependent conversion
in the plasma to release its active metabolite, AC1115. This design offers the advantage of high
oral bioavailability without the need for a metabolic enhancer. While the precise quantitative
details of this conversion are not yet in the public domain, the underlying chemical principles of
bisulfite adduct hydrolysis provide a strong basis for its mechanism. The experimental
workflows outlined in this whitepaper represent the standard industry practices that would be
used to fully characterize the pharmacokinetics of this promising antiviral agent. Further
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publication of clinical and pharmacokinetic data will be invaluable to the scientific community for
a more complete understanding of Olgotrelvir's disposition in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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